
Deferasirox Isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound also features two hydroxyphenyl groups and a benzoic acid ester, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole with benzoic acid derivatives under specific conditions. The reaction often requires the use of solvents such as dimethylformamide and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyphenyl groups results in quinones, while reduction of the triazole ring yields reduced triazole derivatives. Substitution reactions can produce various ester derivatives depending on the nucleophile used .
Scientific Research Applications
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid involves its interaction with molecular targets and pathways. The triazole ring and hydroxyphenyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. This property is particularly important in its role as an iron chelator, where it binds to iron ions and facilitates their excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Deferasirox: A similar iron chelator with a triazole ring and hydroxyphenyl groups.
Methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl] benzoate: Another compound with similar structural features and biological activities.
Uniqueness
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in drug development and material science .
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
propan-2-yl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |
InChI |
InChI=1S/C24H21N3O4/c1-15(2)31-24(30)16-11-13-17(14-12-16)27-23(19-8-4-6-10-21(19)29)25-22(26-27)18-7-3-5-9-20(18)28/h3-15,28-29H,1-2H3 |
InChI Key |
VMMWFVQHXQVDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
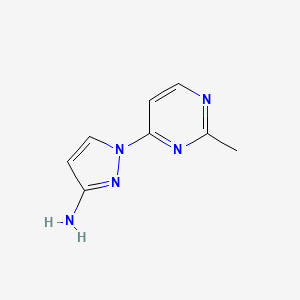
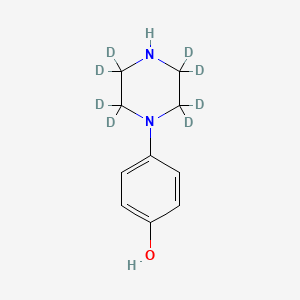
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
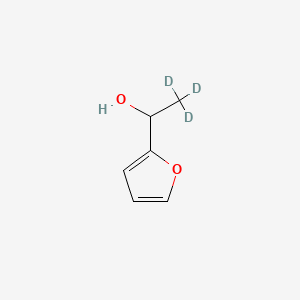

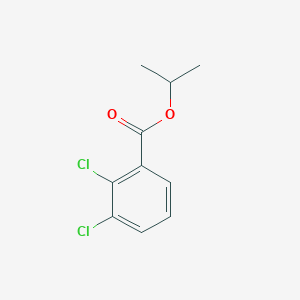
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
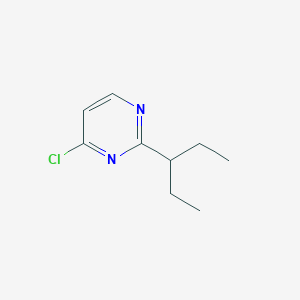
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
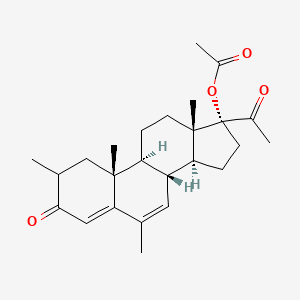
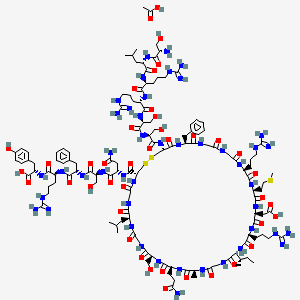
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

